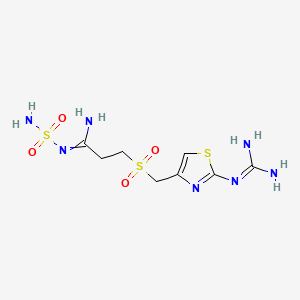
Famotidine Sulfone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Famotidine Sulfone is a derivative of Famotidine, a well-known histamine H2 receptor antagonist used primarily to reduce stomach acid production. This compound is formed through the oxidation of Famotidine and has distinct chemical and pharmacological properties that make it an interesting subject for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Famotidine Sulfone can be synthesized through the oxidation of Famotidine using potassium caroate (KHSO5) in a buffer solution with a pH range of 7.0-8.4 . The reaction is carried out at a temperature of 293 K, and the formation of the sulfone product follows second-order kinetics .
Industrial Production Methods: The industrial production of this compound involves the controlled oxidation of Famotidine using standardized oxidizing agents like potassium caroate. The process is optimized for yield and purity, ensuring that the sulfone product meets pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions: Famotidine Sulfone primarily undergoes oxidation reactions. The oxidation of Famotidine to its sulfone form is a key reaction, and it can also participate in substitution reactions under specific conditions .
Common Reagents and Conditions:
Oxidation: Potassium caroate (KHSO5) in a buffer solution with pH 7.0-8.4.
Substitution: Various nucleophiles can be used under controlled conditions to introduce different functional groups into the sulfone structure.
Major Products: The major product of the oxidation reaction is this compound itself. Substitution reactions can yield a variety of derivatives depending on the nucleophiles used .
Wissenschaftliche Forschungsanwendungen
Famotidine Sulfone has several applications in scientific research:
Chemistry: Used as a model compound to study oxidation and substitution reactions.
Biology: Investigated for its potential effects on biological systems, particularly in relation to its parent compound, Famotidine.
Medicine: Explored for its potential therapeutic effects, including its ability to inhibit gastric acid secretion.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry
Wirkmechanismus
Famotidine Sulfone exerts its effects by inhibiting the histamine H2 receptors on gastric parietal cells, similar to Famotidine. This inhibition reduces the secretion of gastric acid into the stomach lumen . The molecular targets include the H2 receptors, and the pathways involved are related to the regulation of gastric acid secretion .
Vergleich Mit ähnlichen Verbindungen
Famotidine: The parent compound, used primarily for reducing stomach acid.
Cimetidine: Another H2 receptor antagonist with similar effects but different pharmacokinetic properties.
Ranitidine: Previously used H2 receptor antagonist, now less common due to safety concerns.
Nizatidine: Another H2 receptor antagonist with comparable efficacy.
Uniqueness: Famotidine Sulfone is unique due to its specific oxidation state and the resulting pharmacological properties. It offers a distinct profile in terms of stability and reactivity compared to its parent compound and other similar H2 receptor antagonists .
Eigenschaften
Molekularformel |
C8H15N7O4S3 |
|---|---|
Molekulargewicht |
369.5 g/mol |
IUPAC-Name |
3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfonyl]-N'-sulfamoylpropanimidamide |
InChI |
InChI=1S/C8H15N7O4S3/c9-6(15-22(12,18)19)1-2-21(16,17)4-5-3-20-8(13-5)14-7(10)11/h3H,1-2,4H2,(H2,9,15)(H2,12,18,19)(H4,10,11,13,14) |
InChI-Schlüssel |
KHXXJVBIPQEGPL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N=C(S1)N=C(N)N)CS(=O)(=O)CCC(=NS(=O)(=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















